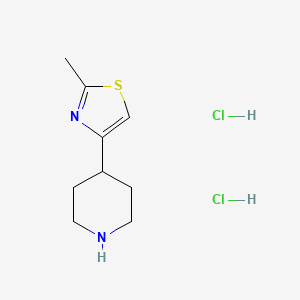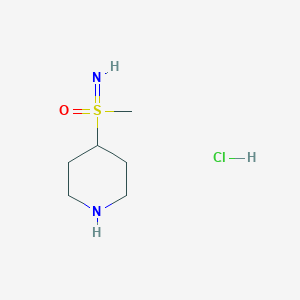
Ethyl (4-(methylsulfonyl)phenyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-[(4-METHANESULFONYLPHENYL)AMINO]ACETATE is a chemical compound with the molecular formula C11H15NO4S and a molecular weight of 257.3061 g/mol . It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of ETHYL 2-[(4-METHANESULFONYLPHENYL)AMINO]ACETATE typically involves the reaction of 4-methanesulfonylaniline with ethyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
ETHYL 2-[(4-METHANESULFONYLPHENYL)AMINO]ACETATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Applications De Recherche Scientifique
ETHYL 2-[(4-METHANESULFONYLPHENYL)AMINO]ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of ETHYL 2-[(4-METHANESULFONYLPHENYL)AMINO]ACETATE involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory process. By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
ETHYL 2-[(4-METHANESULFONYLPHENYL)AMINO]ACETATE can be compared with other similar compounds such as:
METHYL 2-[(4-METHANESULFONYLPHENYL)AMINO]ACETATE: Similar in structure but with a methyl ester group instead of an ethyl ester group.
ETHYL 2-[(4-METHYLSULFONYLPHENYL)AMINO]ACETATE: Similar but with a methylsulfonyl group instead of a methanesulfonyl group.
ETHYL 2-[(4-METHANESULFONYLPHENYL)AMINO]PROPIONATE: Similar but with a propionate group instead of an acetate group.
The uniqueness of ETHYL 2-[(4-METHANESULFONYLPHENYL)AMINO]ACETATE lies in its specific structural features, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H15NO4S |
|---|---|
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
ethyl 2-(4-methylsulfonylanilino)acetate |
InChI |
InChI=1S/C11H15NO4S/c1-3-16-11(13)8-12-9-4-6-10(7-5-9)17(2,14)15/h4-7,12H,3,8H2,1-2H3 |
Clé InChI |
MBJHTAHIBALJOR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC1=CC=C(C=C1)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15307505.png)













